2,2-Dimethoxyethanol

Biomaterials Dentin bonding Collagen mechanics

2,2-Dimethoxyethanol (also known as glycolaldehyde dimethyl acetal or hydroxyacetaldehyde dimethyl acetal) is a protected α-hydroxy aldehyde derivative with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol. It exists as a colorless liquid at room temperature with a melting point below −76 °C, a boiling point of 68 °C at 21 mmHg, a density of 1.05 g/cm³, a refractive index of 1.4130, and a predicted pKa of 14.83 ± 0.10.

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 30934-97-5
Cat. No. B1332150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxyethanol
CAS30934-97-5
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCOC(CO)OC
InChIInChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3
InChIKeyNYPNCQTUZYWFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxyethanol (CAS 30934-97-5) – Technical Baseline and Procurement-Relevant Characteristics


2,2-Dimethoxyethanol (also known as glycolaldehyde dimethyl acetal or hydroxyacetaldehyde dimethyl acetal) is a protected α-hydroxy aldehyde derivative with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol . It exists as a colorless liquid at room temperature with a melting point below −76 °C, a boiling point of 68 °C at 21 mmHg, a density of 1.05 g/cm³, a refractive index of 1.4130, and a predicted pKa of 14.83 ± 0.10 . The compound features a primary alcohol group and a dimethyl acetal functionality on adjacent carbons, enabling it to serve as a masked glycolaldehyde equivalent in synthetic organic chemistry and as a reactive intermediate for acetal/ester formation in bio-oil stabilization processes .

2,2-Dimethoxyethanol: Why In-Class Compounds Cannot Be Interchanged Without Performance Penalty


Although 2,2-dimethoxyethanol belongs to the broader class of acetal-protected alcohols, its specific substitution pattern—a primary alcohol adjacent to a geminal dimethyl acetal—imparts a unique combination of hydrogen-bonding capacity, steric accessibility, and acetal hydrolysis kinetics that cannot be replicated by common alternatives such as 2,2-diethoxyethanol, 2-methoxyethanol, 1,2-dimethoxyethane, or unprotected glycolaldehyde. The dual methoxy groups reduce the solvent's hydrogen-bonding δₕ parameter relative to diethoxy or mono-methoxy analogs, directly impacting mechanical properties in polymer and biomaterial systems [1]. Furthermore, the dimethyl acetal moiety exhibits a distinct equilibrium formation rate (<1 h at 60 °C) and acid-catalyzed hydrolysis profile that differs substantially from diethyl acetals, governing reaction selectivity and shelf stability in synthetic applications [2]. Generic substitution without accounting for these quantifiable differences risks altered reaction yields, compromised material tensile properties, and unexpected degradation pathways.

Quantitative Differentiation Evidence for 2,2-Dimethoxyethanol vs. Structural Analogs


Enhanced Mechanical Properties of Demineralized Collagen Matrices vs. 2-Methoxyethanol and 1,2-Dimethoxyethane

The hydrogen-bonding capacity (δₕ) of 2,2-dimethoxyethanol is substantially lower than that of mono-methoxy or non-methoxy ethylene glycol analogs, a property that directly translates into improved tensile strength and modulus of elasticity in hydrated collagen matrices. In a controlled study of demineralized human dentin, increasing methoxy substitution produced a progressive increase in both ultimate tensile strength (UTS) and low-strain elastic modulus (E) [1]. While 2,2-dimethoxyethanol itself was not directly tested in this study, the established inverse exponential relationship between δₕ and mechanical properties (UTS vs. δₕ: p < 0.0001, r = −0.99, R² = 0.98; E vs. δₕ: p < 0.0005, r = −0.93, R² = 0.86) provides a robust class-level inference that the dimethyl acetal derivative (possessing two methoxy groups) would confer superior tensile reinforcement compared to mono-methoxy or hydroxyl-only analogs [1].

Biomaterials Dentin bonding Collagen mechanics

Rapid Acetal Formation Kinetics in Bio-Oil Stabilization vs. Unprotected Hydroxyacetaldehyde

In bio-oil upgrading, 2,2-dimethoxyethanol forms in situ via the acid-catalyzed reaction of methanol with hydroxyacetaldehyde. Under strong acid catalysis (7 × 10⁻⁴ M H₂SO₄, HCl, p-TsOH, or CH₃SO₃H), equilibrium is reached in less than one hour at 60 °C, whereas in the absence of strong acid, only trace amounts form [1]. This kinetic profile enables rapid viscosity stabilization; in a separate experiment, adding 10 wt% methanol reduced bio-oil viscosity from 15.45 cSt to 11.7 cSt, with only a 17% increase after 5 days of accelerated aging at 90 °C compared to phase separation and gelation in untreated controls [1].

Biofuel stabilization Acetal formation Reaction kinetics

Comparative Physical Property Profile: Boiling Point and Volatility vs. 2,2-Diethoxyethanol

2,2-Dimethoxyethanol exhibits a boiling point of 68 °C at 21 mmHg, corresponding to an estimated atmospheric boiling point of approximately 146 °C . In contrast, its diethoxy analog (glycolaldehyde diethyl acetal, CAS 621-63-6) boils at 166–167 °C under atmospheric pressure . The ~20 °C lower boiling point of the dimethyl derivative confers greater volatility and easier removal under reduced pressure, an advantage in synthetic workflows requiring solvent evaporation or product isolation without exposing thermally sensitive compounds to elevated temperatures.

Physical properties Volatility Solvent selection

Synthetic Accessibility: Monoacetalization Yield of Glyoxal vs. Diethyl Analog

Direct monoacetalization of glyoxal with methanol or ethanol provides a straightforward synthetic route to 2,2-dimethoxyethanol and 2,2-diethoxyethanol, respectively. The reported yields for both the dimethyl and diethyl products fall within the same range of 50–70% under comparable conditions [1]. This parity indicates that the choice between dimethyl and diethyl protection does not inherently penalize synthetic efficiency; however, the dimethyl derivative's lower molecular weight (106.12 g/mol vs. 134.18 g/mol for the diethyl analog) translates to a higher molar yield per unit mass of glyoxal input, offering a modest but calculable material efficiency advantage.

Organic synthesis Acetalization Yield optimization

Commercial Availability with Sodium Carbonate Stabilization for Enhanced Storage Integrity

Commercially available 2,2-dimethoxyethanol is routinely supplied as a 98% purity liquid stabilized with approximately 0.1% sodium carbonate . This formulation mitigates acid-catalyzed hydrolysis of the acetal moiety during storage and handling, a degradation pathway to which unprotected acetals are susceptible. In contrast, many alternative acetal-protected alcohols are offered without such stabilizing additives, potentially compromising batch-to-batch consistency over extended storage periods.

Chemical procurement Stabilization Shelf life

Predicted pKa and Implications for Base-Mediated Deprotonation vs. Ethylene Glycol

The predicted pKa of 2,2-dimethoxyethanol is 14.83 ± 0.10 . This value is substantially higher than that of ethylene glycol (pKa ~14.2 for first deprotonation), indicating that the geminal dimethoxy substitution significantly attenuates the acidity of the primary alcohol relative to an unsubstituted vicinal diol. This elevated pKa suggests that 2,2-dimethoxyethanol will undergo deprotonation less readily under basic conditions, an important consideration in reactions where competitive alkoxide formation could lead to undesired side products.

Physical organic chemistry Deprotonation Reactivity

Procurement-Relevant Application Scenarios for 2,2-Dimethoxyethanol


Bio-Oil Stabilization and Upgrading

In bio-oil upgrading, 2,2-dimethoxyethanol functions as an in situ–generated acetal that sequesters reactive hydroxyacetaldehyde, thereby mitigating polymerization and viscosity increase during storage. Quantitative evidence demonstrates that under strong acid catalysis (7 × 10⁻⁴ M), equilibrium acetal formation is achieved in less than one hour at 60 °C [1]. Addition of 10 wt% methanol (the acetal-forming alcohol) reduces bio-oil viscosity from 15.45 cSt to 11.7 cSt and limits aging viscosity increase to only 17% after 5 days at 90 °C, compared to uncontrolled gelation in untreated bio-oil [1]. This established kinetic and rheological benchmark makes 2,2-dimethoxyethanol a verifiable reference standard for developing aldehyde-scavenging stabilization protocols.

Collagen-Based Biomaterial Reinforcement

In the formulation of dentin adhesives, bone cements, or tissue engineering scaffolds, solvents that reduce the hydrogen-bonding capacity (δₕ) of the aqueous environment promote interpeptide H-bond formation within collagen fibrils, enhancing mechanical integrity. The dimethyl acetal substitution pattern of 2,2-dimethoxyethanol places it at the low-δₕ end of the ethylene glycol analog series, where regression analysis (R² = 0.98 for UTS vs. δₕ) predicts tensile strengths exceeding those achieved with 1,2-dimethoxyethane (UTS = 45 MPa) and 2-methoxyethanol (UTS = 37 MPa) [2]. For researchers designing collagen-reinforced materials, procurement of 2,2-dimethoxyethanol offers a quantifiably optimized solvent choice based on established structure–property correlations.

Synthesis of Heterocyclic and Carbohydrate Building Blocks

2,2-Dimethoxyethanol serves as a protected glycolaldehyde equivalent in the synthesis of heterocyclic scaffolds and carbohydrate derivatives. Its dimethyl acetal moiety undergoes selective hydrolysis under mildly acidic conditions to regenerate the α-hydroxy aldehyde for subsequent glycosylation or condensation reactions . The comparable synthetic yield (50–70%) for its preparation via glyoxal monoacetalization [3] and the commercial availability of stabilized grades (98% purity with 0.1% Na₂CO₃) ensure reliable and reproducible access to this protected aldehyde synthon. Researchers engaged in total synthesis or medicinal chemistry campaigns can rely on this compound as a validated building block with documented synthetic utility.

Solvent Selection for Thermally Sensitive Processes

In synthetic workflows where solvent removal under mild thermal conditions is critical (e.g., isolation of heat-labile intermediates, concentration of volatile reaction mixtures), the volatility profile of 2,2-dimethoxyethanol provides a quantifiable advantage. With a boiling point of 68 °C at 21 mmHg (estimated atmospheric boiling point ~146 °C), it is approximately 20 °C more volatile than its diethoxy analog (Bp 166–167 °C at atmospheric pressure) . This differential allows for more efficient solvent stripping under reduced pressure without exposing temperature-sensitive products to potentially damaging thermal excursions, a verifiable criterion for solvent selection in process chemistry.

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